molecular formula C16H12N2O4 B5703274 N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No. B5703274
M. Wt: 296.28 g/mol
InChI Key: PCRNICMCAKVKBR-UHFFFAOYSA-N
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Description

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of inflammation, cancer cell growth, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide in lab experiments include its high purity, stability, and low toxicity. However, its limited solubility in aqueous solutions and high cost may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide. Firstly, further studies are needed to fully elucidate the mechanism of action of the compound. Secondly, the potential applications of the compound in the treatment of various diseases need to be investigated in more detail. Thirdly, the development of more efficient and cost-effective synthesis methods for the compound is required. Finally, the use of this compound in combination with other drugs or therapies needs to be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of science. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been suggested to involve the inhibition of certain enzymes and proteins. Further research is needed to fully understand its potential applications and develop more efficient synthesis methods.

Synthesis Methods

The synthesis method of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide involves the reaction of 4-aminophenol with phthalic anhydride in the presence of acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, it has been studied for its antimicrobial and antioxidant properties.

properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9(19)17-10-2-4-11(5-3-10)22-12-6-7-13-14(8-12)16(21)18-15(13)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRNICMCAKVKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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